molecular formula C12H13NO B15243767 (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole CAS No. 1416402-97-5

(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole

Cat. No.: B15243767
CAS No.: 1416402-97-5
M. Wt: 187.24 g/mol
InChI Key: HCKAXABGCMKJTM-NSHDSACASA-N
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Description

(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a benzyl group and a vinyl group attached to the oxazole ring. The (S) configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Amines or alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

    4-Benzyl-2-vinyl-4,5-dihydrooxazole: Lacks the (S) configuration, making it achiral.

    4-Benzyl-2-vinyl-oxazole: Lacks the dihydro component, resulting in a different electronic structure.

    4-Benzyl-2-vinyl-5-methyl-oxazole: Contains a methyl group at the 5-position, altering its steric and electronic properties.

Uniqueness: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is unique due to its chiral nature, which can lead to different biological activities compared to its achiral or differently substituted counterparts. The presence of both benzyl and vinyl groups also provides a versatile platform for further chemical modifications, enhancing its utility in various applications.

Properties

CAS No.

1416402-97-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(4S)-4-benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H13NO/c1-2-12-13-11(9-14-12)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1

InChI Key

HCKAXABGCMKJTM-NSHDSACASA-N

Isomeric SMILES

C=CC1=N[C@H](CO1)CC2=CC=CC=C2

Canonical SMILES

C=CC1=NC(CO1)CC2=CC=CC=C2

Origin of Product

United States

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